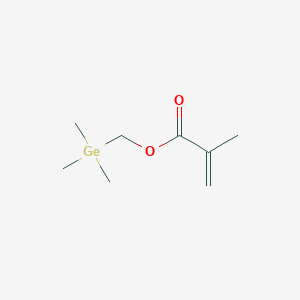

Methacryloxymethyltrimethylgermane

Cat. No. B167204

M. Wt: 216.84 g/mol

InChI Key: VWYKMPSIISPSAM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04935094

Procedure details

Approximately 225 ml of acetonitrile, 48 grams of potassium methacrylate, 2 grams of 18-crown-6 ether and 1 gram of hydroquinone was placed in a round bottom flask fitted with a condenser, stirrer, and septum inlet. The reaction mixture was heated to 80° C., using a heating mantle, and through the septum inlet approximately 45 grams of chloromethyltrimethyl germanium was added by syringe, in one aliquot. The reaction mixture was maintained for 65 hours at 80° C. with stirring. The reaction mixture was then cooled and filtered by vacuum suction through a fritted glass filter. The filtered solids were then washed with approximately 125 ml of acetonitrile and the wash filtrate combined with the first filtrate. The acetonitrile in the combined filtrate was removed by heating to 35° C. under vacuum. A 10:1 by volume mixture of n-hexane and methyl acetate was prepared. Approximately 50 ml of this mixture was added to the remaining reaction product. This combined mixture was then passed through a glass column containing 45 grams of silica adsorbent immersed in the n-hexane/methyl acetate mixture. The column was then washed with the n-hexane/methyl acetate mixture until IR analysis of the eluent showed no further trimethylgermylmethyl methacrylate. The n-hexane and methyl acetate present in the eluent were then removed under vacuum at 35° C. The remaining liquid was vacuum distilled at 4 mm Hg to yield pure trimethylgermylmethyl methacrylate (boiling point 58° C. at 4 mm Hg pressure).

[Compound]

Name

mixture

Quantity

50 mL

Type

reactant

Reaction Step Two

Name

n-hexane methyl acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[K+].C1OCCOCCOCCOCCOCCOC1.C1(C=CC(O)=CC=1)O.Cl[CH2:35][Ge:36]([CH3:39])([CH3:38])[CH3:37].CCCCCC.C(OC)(=O)C>C(#N)C>[C:1]([O:6][CH2:35][Ge:36]([CH3:39])([CH3:38])[CH3:37])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC[Ge](C)(C)C

|

Step Two

[Compound]

|

Name

|

mixture

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

n-hexane methyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC.C(C)(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

48 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCOCCOCCOCCOCCO1

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

|

Name

|

|

|

Quantity

|

225 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser, stirrer, and septum inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was maintained for 65 hours at 80° C.

|

|

Duration

|

65 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered by vacuum suction through a fritted glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtered solids were then washed with approximately 125 ml of acetonitrile

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acetonitrile in the combined filtrate was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating to 35° C. under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 10:1 by volume mixture of n-hexane and methyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 45 grams of silica adsorbent

|

WASH

|

Type

|

WASH

|

|

Details

|

The column was then washed with the n-hexane/methyl acetate mixture until IR analysis of the eluent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The n-hexane and methyl acetate present in the eluent were then removed under vacuum at 35° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled at 4 mm Hg

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC[Ge](C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |